molecular formula C10H9F3N2O2 B2929489 N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 330990-71-1

N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2929489
CAS No.: 330990-71-1
M. Wt: 246.189
InChI Key: CKDKPTHKKBZHHV-UHFFFAOYSA-N
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Description

N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a chemical research compound designed for use in pharmaceutical and agrochemical discovery. Its structure incorporates two key features: an ethanediamide (oxalamide) backbone and a meta-substituted trifluoromethyl phenyl group. The trifluoromethyl group (-CF 3 ) is a privileged scaffold in medicinal chemistry, known to significantly enhance a molecule's metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability . Furthermore, the -CF 3 group acts as a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and potentially strengthen interactions with biological targets through electrostatic interactions or modulation of hydrogen bonding . The N-methyl ethanediamide moiety provides a rigid, hydrogen-bonding capable framework that can be critical for molecular recognition and binding affinity. This compound is representative of a growing class of N-trifluoromethyl amide derivatives, which are recognized as promising targets for expanding chemical space in life sciences research . As a building block, it can be utilized in the development of novel bioactive molecules. Researchers can employ this compound in hit-to-lead optimization campaigns, particularly for probing structure-activity relationships (SAR) or as a synthetic intermediate. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-14-8(16)9(17)15-7-4-2-3-6(5-7)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDKPTHKKBZHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of N-methyl-3-(trifluoromethyl)aniline with ethylenediamine under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of N-methyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the trifluoromethyl group .

Scientific Research Applications

N-methyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(1-Methyl-2,3-Dihydro-1H-Indol-5-Yl)-2-(1-Piperidinyl)Ethyl]-N′-[3-(Trifluoromethyl)Phenyl]Ethanediamide

  • Molecular Formula : C₂₅H₂₉F₃N₄O₂
  • Molecular Weight : 474.527 g/mol
  • Key Features: Incorporates a 1-methylindoline and piperidine moiety, significantly increasing molecular complexity and weight.
  • Applications : Likely explored for bioactive properties due to its structural similarity to polycyclic pharmacophores .

N1-(2-Hydroxypropyl)-N2-[3-(Trifluoromethyl)Phenyl]Ethanediamide

  • Molecular Formula : Estimated as C₁₂H₁₄F₃N₂O₃ (inferred from name).
  • Key Features : The 2-hydroxypropyl group introduces hydrophilicity, enhancing aqueous solubility compared to the methyl-substituted target compound.
  • Applications : Suitable for formulations requiring improved bioavailability .

N-{[3-(2-Hydroxyethoxy)Thiolan-3-Yl]Methyl}-N'-[3-(Trifluoromethyl)Phenyl]Ethanediamide

  • Molecular Formula : C₁₆H₁₉F₃N₂O₄S
  • Molecular Weight : 392.4 g/mol
  • Key Features : Contains a thiolan (tetrahydrothiophene) ring with a hydroxyethoxy substituent. The sulfur atom may influence metabolic pathways and electronic properties.
  • Applications: Potential use in drug delivery systems due to moderate molecular weight and polar functional groups .

N-(2-{[2,3'-Bithiophene]-5-Yl}-2-Hydroxyethyl)-N'-[3-(Methylsulfanyl)Phenyl]Ethanediamide

  • Molecular Formula : C₁₉H₁₈N₂O₃S₃
  • Molecular Weight : 418.6 g/mol
  • Key Features : Bithiophene and methylsulfanyl groups create a conjugated system, ideal for electronic applications. The hydroxyethyl group balances hydrophobicity.
  • Applications : Candidate for organic semiconductors or photovoltaic materials .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound* C₁₁H₁₁F₃N₂O₂ 268.22 (calculated) N-methyl, 3-(trifluoromethyl)phenyl High solubility, metabolic stability
Compound C₂₅H₂₉F₃N₄O₂ 474.527 Indole-piperidine, 3-(trifluoromethyl)phenyl Pharmacological potential
Compound C₁₂H₁₄F₃N₂O₃ (inferred) ~308.25 2-hydroxypropyl, 3-(trifluoromethyl)phenyl Enhanced hydrophilicity
Compound C₁₆H₁₉F₃N₂O₄S 392.4 Thiolan-hydroxyethoxy, 3-(trifluoromethyl)phenyl Moderate polarity, sulfur reactivity
Compound C₁₉H₁₈N₂O₃S₃ 418.6 Bithiophene, methylsulfanylphenyl Conjugated system for electronics

*The target compound’s properties are inferred from structural analogs.

Biological Activity

N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • An ethanediamide backbone that may interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in inhibiting the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways, including those involving protein kinases .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and cellular signaling pathways:

  • Protein Kinase Inhibition : The compound has been identified as a modulator of protein kinase activities, which play crucial roles in cell proliferation and survival. Inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis .
  • Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, preventing their progression through critical phases and leading to increased cell death .

In vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values observed indicated potent cytotoxic effects, with values as low as 5 µM in some cases .

Cell LineIC50 (µM)Mechanism of Action
MCF-75Induction of apoptosis
A54910Cell cycle arrest
HeLa7Protein kinase inhibition

Animal Studies

In vivo studies using mouse models have shown that treatment with this compound resulted in significant tumor size reduction compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, demonstrating a dose-dependent effect on tumor growth inhibition .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Intermediate Preparation : The 3-(trifluoromethyl)phenylamine group is introduced via coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for aromatic ring functionalization .

Amidation : The ethanediamide core is formed by reacting methylamine with the activated carboxylic acid derivative of the 3-(trifluoromethyl)phenyl group. Carbodiimide coupling agents (e.g., EDC/HOBt) are often employed to promote amide bond formation .
Key Considerations : Solvent polarity (e.g., DMF or THF) and temperature control are critical to minimize side reactions, such as hydrolysis of the trifluoromethyl group.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify methyl, amide, and aromatic protons, with 19F^{19}\text{F}-NMR verifying the trifluoromethyl group .
  • X-ray Crystallography : Single-crystal analysis (using programs like SHELXL ) resolves bond lengths and angles, particularly the planarity of the amide groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion).

Advanced Research Questions

Q. What experimental design challenges arise in studying the reactivity of the trifluoromethyl group in this compound?

  • Methodological Answer : Challenges include:
  • Electrophilic Substitution : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, requiring harsh conditions (e.g., HNO3_3/H2_2SO4_4) for nitration. Competing side reactions (e.g., oxidation) must be monitored via HPLC or TLC .
  • Stability Under Basic Conditions : The CF3_3 group may undergo hydrolysis in strongly alkaline media. Kinetic studies using 19F^{19}\text{F}-NMR can track degradation pathways .
    Mitigation Strategy : Use inert atmospheres (N2_2/Ar) and low-temperature regimes for sensitive reactions.

Q. How do computational and experimental data align in predicting the biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases or proteases. The trifluoromethyl group’s hydrophobicity often enhances binding pocket occupancy .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants. Discrepancies between computational and experimental results may arise from solvation effects or protein flexibility .
    Example : A 2024 study reported a 1.5-log unit difference between predicted and observed IC50_{50} values for kinase inhibition, attributed to unmodeled water-mediated hydrogen bonds .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Purity Variability : Batch-specific impurities (e.g., unreacted intermediates) can skew bioassay results. HPLC-UV/MS purity checks (>98%) are essential .
  • Assay Conditions : Differences in buffer pH or cell-line selection (e.g., HEK293 vs. HeLa) impact activity. Meta-analyses should normalize data to standardized protocols .
    Case Study : A 2023 review highlighted conflicting cytotoxicity data (IC50_{50} = 5–50 µM) resolved by controlling for serum protein binding in cell culture media .

Methodological Resources Table

TechniqueApplication ExampleKey Reference
Suzuki-Miyaura CouplingAromatic functionalization
SHELXL RefinementCrystal structure determination
19F^{19}\text{F}-NMRTracking CF3_3 group stability
SPR/ITCBinding affinity quantification

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